2-(4-(Trifluoromethyl)phenyl)azetidine

Description

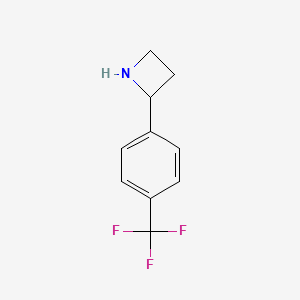

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]azetidine |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |

InChI Key |

DYTVOYUSMCQGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Trifluoromethyl Phenyl Azetidine and Analogous Structures

Established Approaches for Azetidine (B1206935) Ring Formation

The fundamental construction of the azetidine core can be achieved through several reliable synthetic routes. These methods generally involve the formation of either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the four-membered ring. u-tokyo.ac.jp

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a nucleophilic substitution where an amine attacks an electrophilic carbon center within the same molecule. researchgate.net This approach often starts from a 3-amino alcohol or a γ-haloamine derivative. The key to success is promoting the desired 4-exo-tet cyclization over competing side reactions.

Recent advancements in this area include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which provides a modern route to functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote reductive elimination from a Pd(IV) intermediate, thereby forming the azetidine ring. rsc.org Another effective strategy is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can proceed in high yields even with sensitive functional groups present. nih.gov

Table 1: Examples of Intramolecular Cyclization Strategies for Azetidine Synthesis

| Precursor Type | Key Reagents/Catalyst | Description |

|---|---|---|

| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | Classical Sɴ2 reaction where the amine displaces a halide to form the C-N bond. nih.gov |

| γ-Amino alcohol | Activating agent (e.g., MsCl), then base | The alcohol is converted to a good leaving group (mesylate), followed by intramolecular displacement by the amine. organic-chemistry.org |

| Unsaturated Amine | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | C-H activation/amination strategy to form the azetidine ring from a suitable amine substrate. rsc.org |

Cycloaddition reactions offer a powerful and convergent approach to the azetidine ring system. The most common of these is the [2+2] cycloaddition, particularly the Staudinger synthesis, which involves the reaction of a ketene with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines.

A more direct route to azetidines is the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.org Recent developments have enabled this reaction to be performed using visible light and a photocatalyst, making the process milder and more accessible. rsc.orgchemrxiv.org Additionally, [3+1] annulation strategies have emerged, for instance, reacting a cyclopropane 1,1-diester with an aromatic amine, catalyzed by a Lewis acid and an iodite, to form the azetidine ring. organic-chemistry.org

Table 2: Overview of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| Staudinger Synthesis ([2+2]) | Ketene + Imine | β-Lactam (Azetidin-2-one) | A widely used method for creating the β-lactam core, which is a precursor to azetidines. mdpi.comresearchgate.net |

| Aza-Paternò-Büchi ([2+2]) | Alkene + Imine (excited state) | Azetidine | Photochemical reaction, can be promoted by UV or visible light with a photocatalyst. rsc.orgchemrxiv.org |

| [3+1] Annulation | 1,1-dicarbonylethenes + Diazo compounds | Azetidine | Forms one C-N and one C-C bond in the process. |

The construction of the azetidine skeleton can also be accomplished through the rearrangement of other heterocyclic systems. Ring expansion of three-membered aziridines and ring contraction of five-membered pyrrolidines are two notable examples. rsc.org

The one-carbon ring expansion of N-tosylaziridines with reagents like dimethylsulfoxonium methylide provides a straightforward route to N-tosylazetidines. organic-chemistry.org More recently, biocatalytic strategies using engineered enzymes have been developed to achieve an enantioselective semanticscholar.orgacs.org-Stevens rearrangement, converting aziridines into chiral azetidines. nih.govchemrxiv.org Ring contraction of N-sulfonyl-2-pyrrolidinones, initiated by α-bromination followed by nucleophilic addition and rearrangement, can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Given the numerous methods available for synthesizing β-lactams, their reduction represents a common and practical pathway to substituted azetidines. The carbonyl group of the β-lactam can be reduced using various reducing agents. Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) or a mixture of LiAlH₄ and AlCl₃, have proven to be particularly effective for this transformation, selectively reducing the amide carbonyl without cleaving the ring. acs.org This method is a key step in many synthetic sequences leading to 2-substituted azetidines, including 2-aryl derivatives. nih.gov

Stereoselective Synthesis of 2-(4-(Trifluoromethyl)phenyl)azetidine and Related 2-Arylazetidines

A scalable and highly regio- and diastereoselective two-step method has been described for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. semanticscholar.orgresearchgate.net This kinetically controlled reaction involves the intramolecular cyclization of an epoxide precursor, where the formation of the four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org

The use of chiral auxiliaries is a classical and robust strategy in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide a stereoselective reaction, after which it is removed. wikipedia.org

In the context of azetidine synthesis, chiral auxiliaries can be attached to either the nitrogen or a carbon of the precursor molecule. For instance, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a source of the nitrogen atom in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries. wikipedia.org An N-acyloxazolidinone can be subjected to stereoselective alkylation or aldol reactions, with the bulky group on the auxiliary directing the approach of the electrophile. wikipedia.org The resulting product can then be elaborated and cyclized, with the stereochemistry established early on being transferred to the final azetidine product. The auxiliary is typically removed by hydrolysis or reduction in a later step. This approach allows for the predictable and reliable synthesis of highly enantioenriched compounds. nih.govresearchgate.net

Asymmetric Catalysis for Stereocontrolled Azetidine Ring Closure

The development of asymmetric catalytic methods for the synthesis of chiral azetidines has been a focus of research since the early 1990s. Chiral azetidine-derived ligands and organocatalysts have been effectively used to induce asymmetry in various chemical transformations. birmingham.ac.uk These catalysts are instrumental in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions, showcasing the versatility of the azetidine scaffold in asymmetric synthesis. birmingham.ac.ukresearchgate.net

The application of azetidine-containing binuclear zinc catalysts has been explored for enantioselective catalysis, for instance, in the asymmetric Michael addition of phosphites. rsc.org The unique structural properties of the azetidine ring contribute to the catalytic activity and stereochemical control. While a variety of methods have been developed for the synthesis of azetidines, the systematic and versatile strategies for varying structural characteristics are crucial for screening and optimization studies. researchgate.net

Diastereoselective Control in the Formation of 2-(4-(Trifluoromethyl)phenyl)azetidine Frameworks

Diastereoselective control is crucial in the synthesis of substituted azetidines. One notable method involves the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, which serves as a key step in the formation of precursors to 2-(trifluoromethyl)azetidines. nih.gov This approach allows for the controlled introduction of substituents on the azetidine ring.

Furthermore, the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols in enantiomerically pure form has been achieved through a three-step sequence. This method provides access to azetidines with a predictable and adjustable substitution pattern and with predictable diastereoselectivity. organic-chemistry.org The control of stereochemistry is paramount for the biological activity of the final compounds.

Direct and Indirect Introduction of the Trifluoromethylphenyl Moiety into Azetidine Structures

The introduction of a trifluoromethylphenyl group onto an azetidine ring can be achieved through various direct and indirect methods. These strategies often involve the use of specific precursors or the functionalization of a pre-existing azetidine core.

A convenient approach for the synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines has been developed starting from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This multi-step process involves imination, hydride reduction, chlorination, and a base-induced ring closure. nih.gov Another significant pathway involves the use of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes as precursors, which are available through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov These precursors can undergo strain-release ring-opening reactions to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

| Precursor | Synthetic Method | Resulting Azetidine |

| Ethyl 4,4,4-trifluoroacetoacetate | Imination, hydride reduction, chlorination, base-induced ring closure | 1-alkyl-2-(trifluoromethyl)azetidines nih.gov |

| 2-(Trifluoromethyl)-2H-azirines | Diastereoselective cyclopropanation to form 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, followed by strain-release reactions | Diversely substituted 2-(trifluoromethyl)azetidines nih.gov |

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release reactions. researchgate.netresearchgate.net The reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been investigated in polar strain-release reactions. nih.gov By using reagents such as benzyl chloroformate or trifluoroacetic anhydride, diversely substituted 3-chloroazetidines, 3-substituted azetidines, and azetidin-3-ols bearing a trifluoromethyl group at the C2 position can be readily synthesized. nih.govresearchgate.net These transformations highlight the utility of strained molecules in constructing complex heterocyclic scaffolds. nih.gov

Direct N–SF5 bond formation has also been accomplished through the strain-release pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes. novartis.comchemrxiv.org

Palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a convenient route to the corresponding cis-2,3-disubstituted azetidines. nih.govresearchgate.net This method is particularly useful for establishing a cis relationship between the aryl and trifluoromethyl groups on the azetidine ring. nih.gov The trifluoromethyl group has a notable influence on the stereochemical outcome of this transformation. nih.gov This catalytic approach complements other methods for the synthesis of trifluoromethyl-substituted azetidines. nih.gov

| Reactant | Catalyst | Product | Key Feature |

| 3-Aryl-2-trifluoromethyl-1-azabicyclobutane | Palladium | cis-3-Aryl-2-trifluoromethyl azetidine nih.gov | Stereospecific formation of the cis-diastereomer nih.gov |

Post-Cyclization Functionalization of 2-(4-(Trifluoromethyl)phenyl)azetidine Derivatives

Following the construction of the azetidine ring, further functionalization can be carried out to introduce additional diversity. The reactivity of 2-(trifluoromethyl)azetidines has been assessed through quaternization and subsequent regiospecific ring-opening at the C4 position of the azetidinium intermediates by various nucleophiles. nih.gov This demonstrates a different reactivity profile compared to azetidines with other electron-withdrawing groups at the C2 position. nih.gov

Late-stage modification of macrocyclic peptides containing a 3-aminoazetidine unit can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or via a click-based approach using a 2-propynyl carbamate on the azetidine nitrogen. researchgate.net This allows for the introduction of various tags, such as dyes and biotin. researchgate.net The functionalization of the azetidine ring is a powerful tool for modifying the properties of the parent molecule.

Reactivity and Mechanistic Investigations of 2 4 Trifluoromethyl Phenyl Azetidine and Its Derivatives

Ring-Opening Reactions of 2-(4-(Trifluoromethyl)phenyl)azetidine Analogs Driven by Ring Strain

The significant strain energy of the azetidine (B1206935) ring is a primary driver for its reactivity, making ring-opening reactions a predominant pathway for functionalization. These reactions transform the strained four-membered heterocycle into more stable, linear amine derivatives. beilstein-journals.org The presence of a 2-aryl substituent, such as 4-(trifluoromethyl)phenyl, introduces electronic factors that heavily influence the regioselectivity of the ring-opening process. magtech.com.cn Generally, these reactions require activation of the azetidine nitrogen, either through protonation, Lewis acid coordination, or conversion to a quaternary azetidinium salt, to enhance the electrophilicity of the ring carbons. magtech.com.cn

Nucleophilic and Electrophilic Ring-Opening Pathways

Nucleophilic ring-opening is the most common mode of reaction for activated azetidines. magtech.com.cn For a 2-(4-(trifluoromethyl)phenyl)azetidinium ion, nucleophiles can attack either the C2 or C4 position. The outcome of this competition is governed by a delicate balance of steric and electronic effects. magtech.com.cn

The C2 position is a tertiary, benzylic carbon. Attack at this site is electronically favored due to the ability of the phenyl ring to stabilize a developing positive charge in a transition state with SN1 character. However, the strongly electron-withdrawing trifluoromethyl group diminishes this stabilizing effect compared to an unsubstituted phenyl ring. Conversely, the C4 position is typically less sterically hindered, favoring an SN2-type attack. magtech.com.cn

The nature of the nucleophile plays a critical role in determining the site of attack. Highly reactive, "hard" nucleophiles often attack the more substituted C2 position, whereas bulkier or "softer" nucleophiles tend to react at the less hindered C4 position. magtech.com.cn This principle allows for selective functionalization by carefully choosing the reaction partner.

Electrophilic attack typically occurs at the nitrogen atom, which is the initial activation step leading to the formation of an azetidinium ion. This intermediate is then susceptible to nucleophilic ring-opening as described above.

Transition Metal-Catalyzed Ring Opening Processes

Transition metal catalysis offers powerful and highly selective methods for the ring-opening of strained heterocycles like azetidines. Palladium, rhodium, and copper complexes have been effectively employed to catalyze cross-coupling reactions, leading to diverse and complex molecular architectures.

Drawing parallels from the well-studied reactivity of 2-arylaziridines, palladium-catalyzed reactions are particularly notable. These processes often proceed via an initial oxidative addition of the metal into a C-N bond of the azetidine ring. The regioselectivity of this step can be finely tuned by the choice of ligands on the metal center. For instance, N-heterocyclic carbene (NHC) ligands can promote C2-selective ring-opening, leading to arylation at the benzylic position. In contrast, specific phosphine (B1218219) ligands can direct the reaction towards the C4 position. This catalytic approach enables the stereospecific formation of products, typically with an inversion of configuration at the reacting center, consistent with an SN2-type mechanism.

Regio- and Stereochemical Control in Ring-Opening of 2-(4-(Trifluoromethyl)phenyl)azetidine Systems

Achieving precise control over the region- and stereochemistry of ring-opening reactions is paramount for their synthetic utility. In 2-(4-(trifluoromethyl)phenyl)azetidine systems, this control hinges on the interplay between the substrate's intrinsic properties and the chosen reaction conditions.

As summarized in the table below, the regiochemical outcome of nucleophilic attack is highly dependent on the nucleophile itself.

| Nucleophile Type | Predominant Site of Attack | Controlling Factors | Typical Product |

|---|---|---|---|

| Strong / Hard (e.g., N3-) | C2 (Benzylic Position) | Electronic Effects (Stabilization of partial positive charge) | γ-Azido Amine |

| Bulky / Soft (e.g., R2NH) | C4 (Less Substituted Position) | Steric Hindrance | γ-Amino Amine |

| Transition Metal Catalysts | C2 or C4 | Ligand, Metal, and Substrate Dependent | γ-Functionalized Cross-Coupling Product |

Stereochemical control is largely dictated by the reaction mechanism. Pathways that proceed through a concerted SN2 mechanism, such as many transition metal-catalyzed processes, result in a predictable inversion of stereochemistry. In contrast, reactions that have more SN1 character, potentially involving a carbocationic intermediate stabilized at the benzylic C2 position, can lead to racemization or a mixture of stereoisomers.

Ring-Expansion Reactions of Azetidines

Beyond ring-opening, azetidines can undergo ring-expansion reactions to form larger, thermodynamically more stable five- or six-membered heterocycles. magtech.com.cn These transformations are synthetically valuable for accessing pyrrolidines, piperidines, and related structures.

One established method involves the reaction of N-activated aziridines with nitrogen ylides, which can be extended by analogy to azetidines. For instance, tertiary amine-catalyzed reactions can generate functionalized larger rings in a stereoselective manner. rsc.org Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which rearrange to form 1,3-oxazinan-2-ones. acs.org This reaction proceeds rapidly at room temperature with high yields for 2-arylazetidine derivatives. acs.org Rhodium-catalyzed reactions of aziridines with vinyldiazoacetates have also been shown to produce dehydropiperidines through ring-expansion, a strategy potentially applicable to azetidine analogs. chemrxiv.org

Reactivity of the Trifluoromethylphenyl Substituent

The 4-(trifluoromethyl)phenyl group is not merely a passive substituent; its strong electron-withdrawing nature significantly modulates the reactivity of the entire molecule. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.com

Its primary effects are:

Electronic Influence on the Azetidine Ring : The CF₃ group deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution. More importantly, it influences the stability of intermediates formed during ring-opening reactions. It destabilizes any carbocation development at the adjacent C2 benzylic position, making SN1-type pathways less favorable compared to analogs with electron-donating groups.

Modification of Nitrogen Basicity : The electron-withdrawing effect, transmitted through the phenyl ring, reduces the basicity of the azetidine nitrogen atom. This affects the ease of protonation and quaternization, which are often necessary first steps for ring-opening reactions.

Direct Functionalization : While the CF₃ group itself is generally unreactive, the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) if further activated by other substituents or under specific reaction conditions. Direct C-H functionalization of the aromatic ring is also a possibility using modern synthetic methods, although this can be challenging on such an electron-poor system. nih.govresearchgate.net

Computational and Theoretical Analysis of 2-(4-(Trifluoromethyl)phenyl)azetidine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity of strained ring systems. nih.gov DFT calculations provide deep insights into reaction mechanisms, transition state geometries, and the energetic factors that govern selectivity. nih.govfrontiersin.org

For the ring-opening of 2-(4-(trifluoromethyl)phenyl)azetidine, computational studies can:

Model Reaction Pathways : DFT can be used to map the potential energy surfaces for both nucleophilic and transition metal-catalyzed ring-opening reactions. This allows for the comparison of activation barriers for competing pathways, such as attack at C2 versus C4.

Explain Regioselectivity : By analyzing the structures and energies of transition states, researchers can understand why a particular nucleophile or catalyst favors one reaction site over another. nih.govresearchgate.net For example, calculations can quantify the destabilizing effect of the CF₃ group on a benzylic carbocation intermediate.

Predict Stereochemical Outcomes : The stereochemistry of a reaction is determined by the geometry of its transition state. Computational models can accurately predict these geometries, explaining observed stereoselectivities like inversion or retention of configuration.

Analyze Catalyst-Substrate Interactions : In catalyzed reactions, DFT can model how ligands on a metal center interact with the azetidine substrate to control the reaction's course and selectivity.

Such theoretical investigations have been successfully applied to explain the regioselectivity of azetidine formation and the mechanisms of ring-opening in related aziridine (B145994) systems, providing a robust framework for understanding and predicting the reactivity of these valuable heterocyclic building blocks. researchgate.netacs.org

Advanced Research Applications of Azetidines with Trifluoromethylated Aryl Substituents

Azetidine (B1206935) Scaffolds as Versatile Building Blocks in Complex Molecule Synthesis

Azetidines, including 2-aryl substituted derivatives, are highly valued as versatile building blocks in organic synthesis. researchgate.netnih.gov The inherent ring strain of the four-membered ring makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines that would be challenging to synthesize through other methods. acs.org Furthermore, the azetidine ring can serve as a rigid scaffold, allowing for the precise spatial arrangement of substituents, which is crucial in the construction of complex molecular architectures. nih.govnih.gov

The synthesis of substituted azetidines often involves intramolecular cyclization of γ-amino alcohols or halides. rsc.orgfrontiersin.org For instance, a common route to 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate, which undergoes imination, reduction, chlorination, and finally, a base-induced ring closure to form the azetidine ring. acs.orgrsc.org Another advanced method involves the strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can react with various reagents to yield diversely substituted 2-(trifluoromethyl)azetidines. researchgate.netnih.gov

The 2-(4-(Trifluoromethyl)phenyl)azetidine scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The reactivity of the azetidine ring allows for its use in ring-expansion and ring-opening-cyclization strategies. For example, activated 2-(trifluoromethyl)azetidines can undergo regiospecific ring-opening when treated with various nucleophiles, leading to acyclic α-CF3-amines. acs.org These intermediates can then be used in subsequent cyclization reactions to form larger heterocyclic rings, such as piperidines, morpholines, or other pharmacologically relevant scaffolds.

One notable application is the expansion of the azetidine ring. For instance, N-tosylaziridines have been shown to undergo ring expansion to form 2-nitroazetidines. medwinpublishers.com While a different starting material, this principle of ring expansion can be conceptually applied to azetidines. The reaction of 2-(4-(Trifluoromethyl)phenyl)azetidine with appropriate reagents could potentially lead to the formation of five- or six-membered rings, thereby diversifying the range of accessible heterocyclic structures.

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net Its rigid, three-dimensional structure serves as a valuable replacement for more flexible alkyl chains or other less desirable groups like gem-dimethyl or tert-butyl groups. chemrxiv.org This rigidity can help to lock a molecule into a bioactive conformation, improving its binding affinity to a biological target. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for introducing further substituents. lifechemicals.com

The incorporation of a trifluoromethyl group (CF3) is a widely used strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org The combination of the azetidine ring with the 4-(trifluoromethyl)phenyl group in 2-(4-(Trifluoromethyl)phenyl)azetidine results in a building block with highly desirable properties for lead optimization. This scaffold can improve pharmacokinetic profiles of drug candidates. acs.orgnih.gov Several approved drugs and numerous clinical candidates contain the azetidine moiety, highlighting its importance in the pharmaceutical industry. chemrxiv.orglifechemicals.com

Below is a table of azetidine-containing compounds and their reported biological activities, illustrating the therapeutic potential of this heterocyclic scaffold.

| Compound/Derivative Class | Therapeutic Area/Activity |

| Azetidine-2-ones (β-lactams) | Antibacterial |

| Quinolone-Azetidine Hybrids | Antibacterial (effective against MRSA) |

| Bicyclic Azetidines | Antimalarial |

| 3-Substituted Azetidine Derivatives | Triple Reuptake Inhibitors (Antidepressant) |

| Azetidine-based inhibitors | N-ribosyl hydrolase and phosphorylase inhibition |

| Pyridine Containing Azetidin-2-ones | Antimicrobial |

This table presents examples of biological activities associated with various azetidine derivatives to highlight the scaffold's importance in medicinal chemistry. nih.govmedwinpublishers.comlifechemicals.comrjptonline.orgscirp.org

Azetidines in Catalytic Processes

Beyond their role as synthetic building blocks, azetidines have found significant applications in the field of catalysis, particularly in asymmetric synthesis. researchgate.netbirmingham.ac.uk The rigid, chiral environment provided by substituted azetidines makes them excellent ligands for transition metal catalysts.

When prepared in an enantiomerically pure form, 2-(4-(Trifluoromethyl)phenyl)azetidine can serve as a chiral ligand in asymmetric catalysis. The nitrogen atom and potentially another donor atom attached to the ring can chelate to a metal center, creating a well-defined chiral pocket around it. nih.gov This chiral environment can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including Henry reactions, Friedel-Crafts alkylations, and Michael-type additions. researchgate.netbirmingham.ac.uk The rigidity of the azetidine ring is a key advantage, as it reduces the number of possible conformations of the catalyst-substrate complex, often leading to higher enantioselectivity. rsc.org The electronic properties of the 4-(trifluoromethyl)phenyl substituent can also play a crucial role by modulating the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. nih.gov For example, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving excellent enantiomeric excesses (>99% ee). nih.gov

The table below provides examples of asymmetric reactions where chiral azetidine-based ligands have been utilized.

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Achieved Enantioselectivity |

| Henry Reaction | Copper (Cu) | C2-Symmetric N,N'-ligands | Up to >99% ee |

| Friedel-Crafts Alkylation | Various | Azetidine-derived ligands | High |

| Michael Addition | Various | Azetidine-derived ligands | High |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Azetidine-based diamines | Effective at low catalyst loadings |

This table showcases the application of chiral azetidine ligands in various asymmetric catalytic reactions, demonstrating their effectiveness in controlling stereochemistry. researchgate.netbirmingham.ac.uknih.govmdpi.com

Potential as Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. While there is limited direct literature on 2-(4-(Trifluoromethyl)phenyl)azetidine as a chemical probe, its structural features suggest potential in this area. Fluorinated compounds are of particular interest in the development of probes for techniques like 19F NMR spectroscopy and positron emission tomography (PET).

The trifluoromethyl group on the phenyl ring can serve as a 19F NMR reporter. Due to the absence of a natural fluorine background in biological systems, 19F NMR can be used to monitor the interaction of the probe with its biological target in a complex environment without interference. By attaching a reactive group or a targeting moiety to the azetidine nitrogen, 2-(4-(Trifluoromethyl)phenyl)azetidine could be converted into a probe for studying specific proteins or enzymes.

Furthermore, the development of fluorogenic probes, which become fluorescent upon reacting with a specific target, is a growing area of research. nih.gov The azetidine scaffold could be incorporated into such a probe, where the trifluoromethylphenyl group might modulate the electronic properties of a nearby fluorophore. A biological event, such as an enzyme-catalyzed ring-opening of the azetidine, could trigger a change in the fluorophore's environment, leading to a detectable change in fluorescence.

Contributions to Polymer Science and Materials Development

Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, specifically poly(propylenimine)s. acs.orgresearchgate.net This process involves the opening of the strained four-membered ring and subsequent propagation to form a polymer chain. rsc.org Therefore, 2-(4-(Trifluoromethyl)phenyl)azetidine could potentially serve as a monomer in such polymerizations.

The resulting polymer would feature a poly(propylenimine) backbone with pendant 4-(trifluoromethyl)phenyl groups. The incorporation of these fluorinated side chains would be expected to impart unique properties to the material. mdpi.com For example, the hydrophobicity of the polymer would likely increase, which could be useful for applications such as hydrophobic coatings or membranes. The thermal stability of the polymer might also be enhanced, a common feature of fluorinated polymers. Such materials could have applications in areas ranging from specialty coatings to advanced materials for electronics or aerospace. rsc.orgrwth-aachen.dedigitellinc.com

Future Perspectives and Emerging Research Directions for 2 4 Trifluoromethyl Phenyl Azetidine

Development of Novel and Efficient Synthetic Routes for Stereodefined 2-(4-(Trifluoromethyl)phenyl)azetidines

A significant frontier in the chemistry of 2-(4-(trifluoromethyl)phenyl)azetidine is the development of synthetic routes that are not only efficient and scalable but also provide precise control over stereochemistry. Access to enantiomerically pure forms of this scaffold is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Current synthetic strategies often rely on multi-step sequences that can be low-yielding or require harsh reaction conditions. nih.gov Future efforts are directed towards catalytic asymmetric methods that can construct the chiral azetidine (B1206935) ring in a single step or a highly streamlined fashion. One promising approach involves the strain-release reaction of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Another avenue is the development of novel catalytic enantioselective difunctionalization of azetines, which could install the trifluoromethylphenyl group and another substituent with high stereocontrol. acs.org

Key emerging strategies include:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free approach to enantioselective synthesis. nih.gov Methodologies involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization, could be adapted to produce stereodefined 2-aryl azetidines. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed intramolecular C-H amination presents a powerful tool for forming the azetidine ring with high functional group tolerance. rsc.orgorganic-chemistry.org Further research into ligands that can effectively control stereoselectivity in reactions involving trifluoromethylated substrates is a key objective.

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are gaining traction for the synthesis of functionalized azetidines. rsc.orgresearchgate.net These methods operate under mild conditions and could be harnessed for asymmetric variants suitable for producing chiral 2-(4-(trifluoromethyl)phenyl)azetidine.

The table below summarizes potential advanced synthetic strategies being explored.

| Synthetic Strategy | Key Features | Potential Advantages for Stereodefined Synthesis | Representative Research Focus |

| Catalytic Asymmetric Difunctionalization | Uses a chiral catalyst (e.g., Copper/bisphosphine) to add two different functional groups across a double bond in an azetine precursor. acs.org | Direct formation of two stereocenters with high enantioselectivity. acs.org | Development of catalysts for asymmetric boryl alkylation of strained heterocycles. acs.org |

| Strain-Release Reactions | Ring-opening of highly strained intermediates like azabicyclo[1.1.0]butanes with various reagents. nih.gov | Access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov | Exploring new reacting partners and catalysts for stereocontrolled ring-opening. nih.govresearchgate.net |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of an amine onto an unactivated C-H bond, mediated by a palladium catalyst. rsc.orgorganic-chemistry.org | High functional group tolerance and potential for diastereoselective cyclization. rsc.org | Design of chiral ligands to induce enantioselectivity in the C-H activation step. |

| Visible-Light Photocatalysis | Utilizes light energy to promote [2+2] cycloaddition reactions (aza Paternò-Büchi) to form the azetidine ring. rsc.orgresearchgate.net | Mild reaction conditions, avoiding harsh reagents. | Development of chiral photosensitizers or catalysts to achieve enantiocontrol. researchgate.net |

Exploration of Bioisosteric Replacements and Scaffold Modifications

To optimize the drug-like properties of 2-(4-(trifluoromethyl)phenyl)azetidine, future research will heavily involve bioisosteric replacement and scaffold modification. Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes in a compound's biological activity, metabolic stability, or pharmacokinetic profile. uni-muenchen.de

For the 2-(4-(trifluoromethyl)phenyl)azetidine core, modifications can be envisioned at two key positions:

The Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is a classical bioisostere for a methyl or ethyl group and is known to enhance metabolic stability and receptor binding affinity. mdpi.comresearchgate.net However, its high lipophilicity can sometimes be a drawback. Future work will explore replacing the entire trifluoromethylphenyl group or just the CF3 group with other moieties to fine-tune properties. For instance, replacing the phenyl ring with heterocycles like pyridine, pyrazine, or pyrimidine (B1678525) could introduce polarity, improve solubility, and create new hydrogen bonding interactions with target proteins. nih.govacs.org

The Azetidine Scaffold: The azetidine ring itself is a valuable pharmacophore, but its properties can be further modulated. researchgate.netnih.gov Research is focused on introducing substituents at the 3- and 4-positions or modifying the ring nitrogen. Such modifications can alter the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. For example, incorporating polar functional groups could balance the lipophilicity of the trifluoromethylphenyl moiety. nih.gov

The following table outlines potential modification strategies.

| Modification Target | Bioisosteric Replacement/Scaffold Hop | Rationale and Potential Impact |

| Trifluoromethyl Group | Difluoromethyl (CF2H), Pentafluoroethyl (CF2CF3) | The CF2H group can act as a hydrogen bond donor, unlike the CF3 group. uni-muenchen.de This could introduce new binding interactions. |

| Phenyl Ring | Pyridine, Pyrimidine, Pyrazine | Introducing nitrogen atoms can increase polarity, improve solubility, and serve as hydrogen bond acceptors, potentially enhancing target engagement. nih.govacs.org |

| Azetidine Ring (Scaffold Hop) | Oxetane, Cyclobutane | Replacing the azetidine nitrogen with an oxygen (oxetane) or carbon (cyclobutane) would significantly alter polarity, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Azetidine Nitrogen (N1 position) | Acylation, Alkylation, Spirocyclization | Modifies the basicity and steric profile of the scaffold, allowing for the introduction of new pharmacophoric elements or vectors for further functionalization. rsc.org |

Advanced Mechanistic Elucidations through High-Throughput Experimentation and Data Science

A deeper understanding of the reaction mechanisms underlying the synthesis of trifluoromethylated azetidines is crucial for optimizing existing methods and discovering new ones. Traditional mechanistic studies are often labor-intensive. nih.gov The integration of high-throughput experimentation (HTE) and data science is set to revolutionize this process.

HTE utilizes automation and miniaturization to perform hundreds or thousands of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and conditions. researchgate.netnih.gov This approach generates vast datasets that capture not only successful reactions but also failed ones, which are critical for building accurate predictive models. nih.gov

Data science and machine learning can then be applied to these large, information-rich datasets to:

Identify Key Reaction Parameters: Algorithms can uncover complex relationships between variables (e.g., catalyst structure, solvent, temperature) and outcomes (e.g., yield, enantioselectivity). nih.gov

Predict Reaction Outcomes: Data-driven models can predict the success of a reaction for a new substrate or set of conditions, guiding experimental design and reducing wasted effort. researchgate.net

Generate Mechanistic Hypotheses: By analyzing patterns in the data, computational tools can help chemists infer transition states and reaction pathways, which can then be validated by targeted experiments or quantum chemical calculations. nih.govmontclair.edu

This synergy between HTE and data science will accelerate the development of robust and efficient syntheses for 2-(4-(trifluoromethyl)phenyl)azetidine and its derivatives, making these valuable compounds more accessible for further research. chemrxiv.orgresearchgate.net

Translational Research Opportunities for Trifluoromethylated Azetidine Scaffolds

The ultimate goal of developing novel compounds like 2-(4-(trifluoromethyl)phenyl)azetidine is their translation into tangible therapeutic benefits. The structural features of this scaffold make it a promising candidate for addressing diseases of the central nervous system (CNS) and oncology. nih.gov

Oncology: Azetidine-containing molecules have shown promise as inhibitors of key signaling pathways in cancer. For example, novel azetidine amides have been developed as potent and selective inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in tumor cell survival and proliferation. nih.govacs.orgnih.gov The trifluoromethylphenyl moiety could enhance the potency and pharmacokinetic properties of such inhibitors. Translational research in this area would involve preclinical studies in cancer cell lines and animal models to evaluate efficacy and identify specific cancer types, such as triple-negative breast cancer, that may be susceptible to this class of compounds. nih.gov

Neurodegenerative Disorders: The development of treatments for conditions like Alzheimer's and Parkinson's disease is a major challenge. mssm.edunih.gov The properties of the trifluoromethylphenyl group—enhanced metabolic stability and brain permeability—make it an attractive feature for CNS drug candidates. Translational research would focus on designing and synthesizing libraries of trifluoromethylated azetidines and screening them for activity against targets relevant to neurodegeneration, such as protein aggregation or neuroinflammation. mssm.eduradboudumc.nlufl.edu

The path from a promising molecule to a clinical therapy is long and requires a multidisciplinary approach. ufl.edu For trifluoromethylated azetidines, this involves optimizing lead compounds, establishing structure-activity relationships, and conducting rigorous preclinical testing to identify candidates with the potential for clinical development.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of trifluoromethyl groups but may require post-reaction purification .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65–75 | |

| 2 | NaH, THF, RT | 50–60 |

Basic: How is the structure of 2-(4-(Trifluoromethyl)phenyl)azetidine characterized, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer:

Q. Data Interpretation Tips :

- Overlapping NMR signals from the azetidine ring and aryl group can be resolved using 2D techniques (e.g., COSY, HSQC) .

Advanced: How can steric hindrance from the trifluoromethyl group be mitigated during substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group induces steric and electronic challenges. Strategies include:

- Solvent Optimization : Use low-viscosity solvents (e.g., THF) to improve reagent diffusion .

- Catalyst Design : Employ bulky ligands (e.g., t-Bu₃P) in palladium-mediated reactions to stabilize transition states .

- Temperature Modulation : Lower temperatures (0–25°C) reduce unwanted side reactions while maintaining reactivity .

Case Study :

In a nucleophilic substitution with azetidine and 4-(trifluoromethyl)iodobenzene, yields increased from 45% to 68% by switching from DMF to THF and adding 10 mol% CuI as a co-catalyst .

Advanced: How do researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from structural analogs or assay variability. Mitigation approaches:

- Structural Validation : Confirm compound purity (>95% by HPLC) and identity (via X-ray or NOESY) before biological testing .

- SAR Studies : Compare activity of 2-(4-(trifluoromethyl)phenyl)azetidine with analogs (e.g., 3-(2-(trifluoromethyl)phenyl)azetidine hydrochloride) to isolate substituent effects .

- Assay Standardization : Use cell lines with consistent expression levels of target proteins (e.g., kinase inhibitors) and include positive controls .

Q. Example SAR Table :

| Compound | IC₅₀ (nM) | Target Protein | Reference |

|---|---|---|---|

| 2-(4-(CF₃)phenyl)azetidine | 120 ± 15 | Kinase A | |

| 3-(2-(CF₃)phenyl)azetidine HCl | 85 ± 10 | Kinase A |

Advanced: What computational methods predict the interaction of 2-(4-(Trifluoromethyl)phenyl)azetidine with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs). The trifluoromethyl group’s hydrophobicity enhances van der Waals interactions in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine-mediated H-bonding with backbone amides .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and electrostatic potential to predict bioavailability .

Key Finding :

The trifluoromethyl group’s electronegativity disrupts water networks in binding sites, improving binding entropy (ΔS ~ +15 kcal/mol·K) .

Advanced: How are synthetic by-products or diastereomers resolved during large-scale production?

Methodological Answer:

- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to selectively crystallize the desired isomer .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to hydrolyze specific stereoisomers .

Example :

A 5:1 diastereomeric mixture was resolved using a hexane/ethyl acetate (7:3) mobile phase, achieving >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.